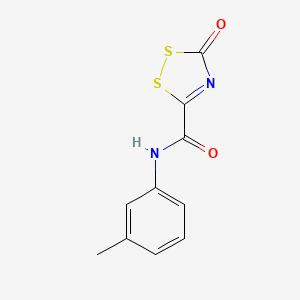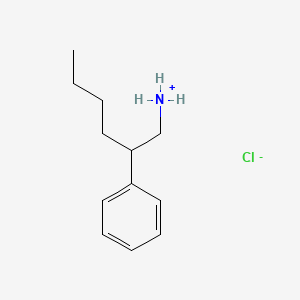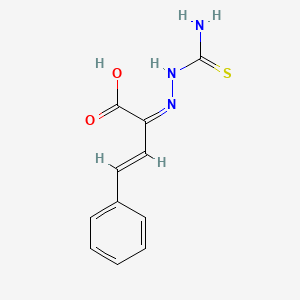
3-(5-Fluoro-2-pyrimidinyl)-2-propyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) is an organic compound that features a propynol group attached to a fluorinated pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-pyrimidine and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the alcohol group.
Coupling Reaction: The deprotonated alcohol is then coupled with the fluorinated pyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The propynol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 2-propynal or 2-propynoic acid.
Reduction: Formation of 2-propyn-1-ol or propane-1-ol.
Substitution: Formation of 3-(5-substituted-2-pyrimidinyl)-2-propyn-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the propynol group can participate in covalent modifications or act as a reactive handle for further functionalization. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propyn-1-ol,3-(5-chloro-2-pyrimidinyl)-(9CI)
- 2-Propyn-1-ol,3-(5-bromo-2-pyrimidinyl)-(9CI)
- 2-Propyn-1-ol,3-(5-iodo-2-pyrimidinyl)-(9CI)
Uniqueness
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability, making this compound particularly valuable in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H5FN2O |
|---|---|
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
3-(5-fluoropyrimidin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5FN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h4-5,11H,3H2 |
InChI-Schlüssel |
BAYFWSPMFFRFQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C#CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


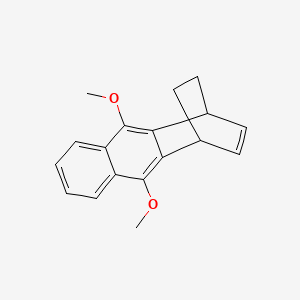
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
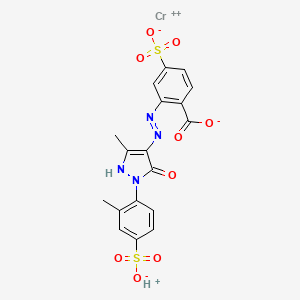
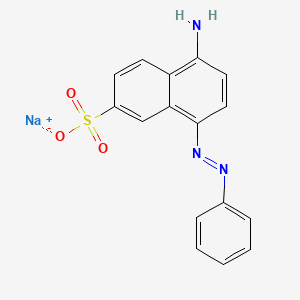

![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
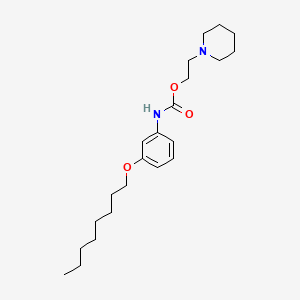
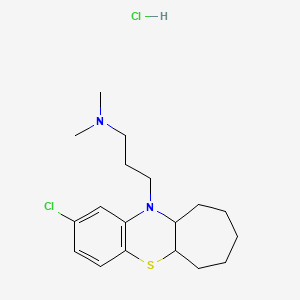
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)
